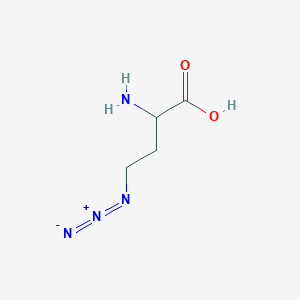

2-Amino-4-azidobutanoic acid

Vue d'ensemble

Description

2-Amino-4-azidobutanoic acid (AAB) is a chemical compound that has been used in scientific research for its unique properties. This molecule contains an azide group, which makes it useful for bioorthogonal chemistry and labeling of biomolecules. AAB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mécanisme D'action

2-Amino-4-azidobutanoic acid functions as a bioorthogonal chemical handle, which can be selectively reacted with other molecules in living cells. The azide group in 2-Amino-4-azidobutanoic acid can react with alkyne or cyclooctyne-containing molecules via click chemistry, resulting in the formation of a stable triazole linkage. This reaction is highly specific and can occur in the presence of other functional groups in living cells.

Effets Biochimiques Et Physiologiques

2-Amino-4-azidobutanoic acid has been shown to have minimal toxicity and does not interfere with normal cellular processes. This molecule can be used to label proteins and other biomolecules without affecting their function or localization. 2-Amino-4-azidobutanoic acid has also been used to study the trafficking of proteins in living cells and to identify novel protein-protein interactions.

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-4-azidobutanoic acid has several advantages for use in lab experiments. This molecule is stable and can be easily synthesized using various methods. 2-Amino-4-azidobutanoic acid is also highly specific and can be used to label biomolecules in living cells without interfering with normal cellular processes. However, 2-Amino-4-azidobutanoic acid has some limitations, including its limited solubility in water and its potential for nonspecific labeling.

Orientations Futures

There are several future directions for the use of 2-Amino-4-azidobutanoic acid in scientific research. One potential application is the development of new imaging techniques for studying biological processes in living cells. 2-Amino-4-azidobutanoic acid can also be used to study the dynamics of protein-protein interactions and the regulation of protein function. Additionally, 2-Amino-4-azidobutanoic acid can be used to develop new drug delivery systems and to study the mechanisms of drug action in living cells.

In conclusion, 2-Amino-4-azidobutanoic acid is a highly useful molecule for scientific research. Its unique properties make it a valuable tool for studying biological processes in living cells. As new techniques and applications are developed, 2-Amino-4-azidobutanoic acid will continue to play an important role in advancing our understanding of the complex interactions that occur within living organisms.

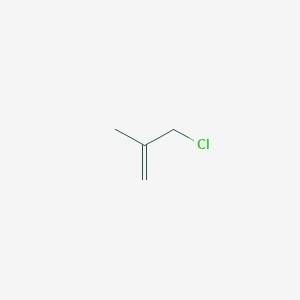

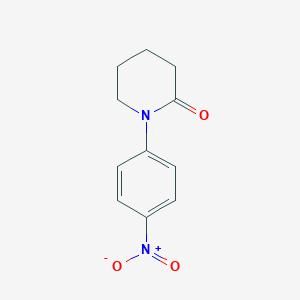

Méthodes De Synthèse

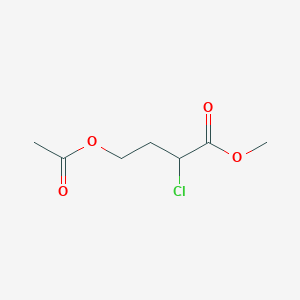

The synthesis of 2-Amino-4-azidobutanoic acid can be achieved using different methods, including the reaction of 2-chloro-4-nitrobutanoic acid with sodium azide, the reaction of ethyl 2-chloro-4-oxobutanoate with sodium azide, and the reaction of 2-chloro-4-oxobutanoic acid with sodium azide. These methods have been optimized to produce high yields of 2-Amino-4-azidobutanoic acid with minimal side reactions.

Applications De Recherche Scientifique

2-Amino-4-azidobutanoic acid has been used in various scientific research applications, including the labeling of proteins, carbohydrates, and nucleic acids. This molecule can be used in conjunction with other bioorthogonal chemistry techniques, such as click chemistry, to study biological processes in living cells. 2-Amino-4-azidobutanoic acid has also been used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions.

Propriétés

IUPAC Name |

2-amino-4-azidobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923244 | |

| Record name | 2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-azidobutanoic acid | |

CAS RN |

120143-20-6 | |

| Record name | Butanoic acid, 2-amino-4-azido-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120143206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)